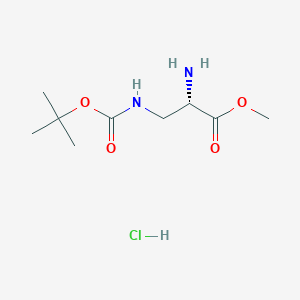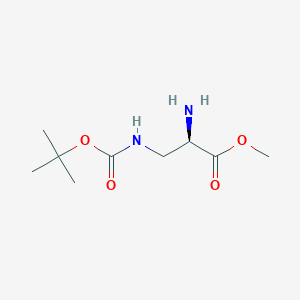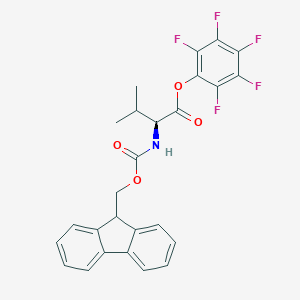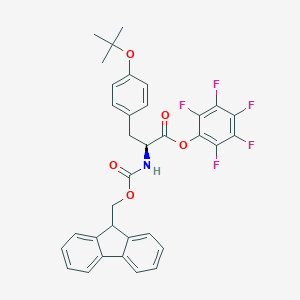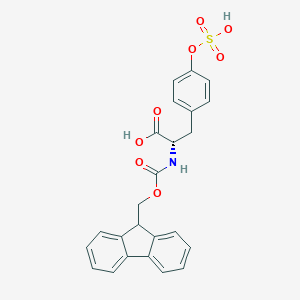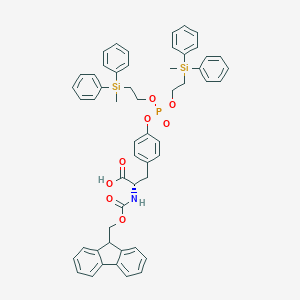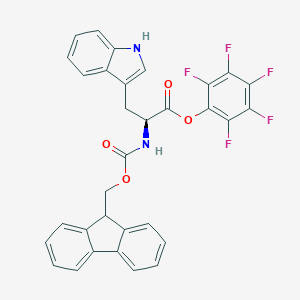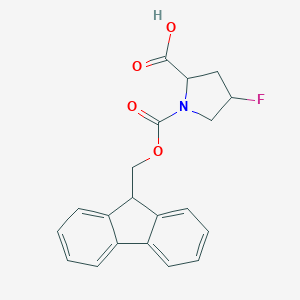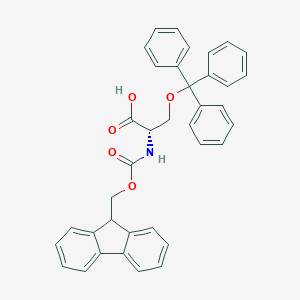
Fmoc-Ser(Trt)-OH
Vue d'ensemble
Description
Fmoc-Ser(Trt)-OH is a derivative of the amino acid serine, where the side-chain hydroxyl group is protected by a trityl (Trt) group and the alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group . It is used in solid-phase peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc-Ser(Trt)-OH involves the use of trityl protected amino acids, which results in purer products than when standard t-Bu protected amino acids are utilized . The side-chain Trt group can be selectively removed with 1% TFA in DCM containing 5% TIS or 20% dichloroacetic acid in DCM .Molecular Structure Analysis
The molecular formula of Fmoc-Ser(Trt)-OH is C37H31NO5 . It has a molar mass of 569.65 g/mol .Chemical Reactions Analysis
In the context of peptide synthesis, the Trt protecting group in Fmoc-Ser(Trt)-OH can be selectively removed, enabling the side-chain hydroxyl group to be selectively modified while the derivative is attached to the solid support . This makes it an excellent derivative for the synthesis of phosphoserine containing peptides and peptides modified at the serine side-chain .Physical And Chemical Properties Analysis
Fmoc-Ser(Trt)-OH is a white to slight yellow to beige powder . It has a melting point of 200 °C .Applications De Recherche Scientifique
“Fmoc-Ser(Trt)-OH” is a derivative used in peptide synthesis, particularly in Fmoc solid phase peptide synthesis (SPPS) . Here’s a brief overview of its application:
1. Specific Scientific Field: Peptide Synthesis and Biochemistry .
Summary of the Application
“Fmoc-Ser(Trt)-OH” is used in the synthesis of peptides, which are biomolecules that may have several biological activities. Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
Methods of Application or Experimental Procedures
In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group. It is a temporary protecting group of the amino function, removed at each step of the synthesis .
4. Results or Outcomes Obtained: The use of “Fmoc-Ser(Trt)-OH” in peptide synthesis has enabled the production of peptides in larger quantities, which is particularly useful when unnatural modifications or introduction of site-specific tags are required .
Automated Fmoc-based Synthesis of Bio-inspired Peptide Crypto-thioesters
- Scientific Field: Biochemistry and Chemical Science .
- Summary of the Application: This method involves the automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters. It’s a simple and general methodology, enabling access to peptide thioester surrogates .
- Methods of Application: The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to native chemical ligation (NCL) .
- Results or Outcomes: This method has been successfully applied to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .
Fmoc-modified Amino Acids and Short Peptides
- Scientific Field: Materials Science .
- Summary of the Application: Amino acids and short peptides modified with the Fmoc group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
- Methods of Application: The Fmoc group promotes the association of building blocks, which can be useful in materials science due to their self-assembling properties .
- Results or Outcomes: The use of Fmoc-modified amino acids and short peptides has opened up new possibilities in the field of materials science .
Development of New Drugs
- Scientific Field: Pharmacology and Drug Development .
- Summary of the Application: Peptides are important for the development of new drugs. The use of “Fmoc-Ser(Trt)-OH” in peptide synthesis allows for the production of peptides that can be used in drug development .
- Methods of Application: The synthetic Fmoc methodology is used to produce peptides. All amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group .
- Results or Outcomes: The use of “Fmoc-Ser(Trt)-OH” in peptide synthesis has enabled the development of new drugs .
Greening Fmoc Solid-Phase Peptide Synthesis
- Scientific Field: Green Chemistry .
- Summary of the Application: The Fmoc solid-phase synthesis is the method of choice for the synthesis of peptides in both research and industrial settings .
- Methods of Application: This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve the desired peptide .
- Results or Outcomes: The use of “Fmoc-Ser(Trt)-OH” in this method has contributed to the greening of peptide synthesis .
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARTONYOJORBQ-UMSFTDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467933 | |
| Record name | Fmoc-Ser(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ser(Trt)-OH | |
CAS RN |
111061-56-4 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111061-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Ser(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




